molecular formula C15H16N2O2 B10957754 (2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(4-methoxyphenyl)prop-2-en-1-one

(2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(4-methoxyphenyl)prop-2-en-1-one

Cat. No.: B10957754
M. Wt: 256.30 g/mol
InChI Key: KALPCCNLRAFNFM-RMKNXTFCSA-N
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Description

The compound (2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(4-methoxyphenyl)prop-2-en-1-one is a synthetic organic molecule characterized by a pyrazole ring substituted with dimethyl groups and a methoxyphenyl group attached to a propenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Aldol Condensation: : The synthesis of (2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(4-methoxyphenyl)prop-2-en-1-one can be achieved through an aldol condensation reaction. This involves the reaction of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde with 4-methoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

  • Claisen-Schmidt Condensation: : Another method involves the Claisen-Schmidt condensation, where the same reactants are used but under different conditions. This reaction is often catalyzed by a base and performed in a polar solvent like ethanol, leading to the formation of the desired product after purification.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction of the carbonyl group in the propenone moiety can yield the corresponding alcohol.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents used in organic synthesis.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Chemistry

In organic chemistry, (2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(4-methoxyphenyl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology and Medicine

This compound has potential applications in medicinal chemistry as a lead compound for the development of new drugs Its structure suggests possible biological activities such as anti-inflammatory, antimicrobial, or anticancer properties

Industry

In the materials science field, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it a valuable component in industrial applications.

Mechanism of Action

The mechanism by which (2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(4-methoxyphenyl)prop-2-en-1-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(1H-pyrazol-4-yl)-1-(4-methoxyphenyl)prop-2-en-1-one: Lacks the dimethyl substitutions on the pyrazole ring.

    (2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-one: Lacks the methoxy group on the phenyl ring.

    (2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(4-hydroxyphenyl)prop-2-en-1-one: Contains a hydroxy group instead of a methoxy group.

Uniqueness

The presence of both the dimethyl substitutions on the pyrazole ring and the methoxy group on the phenyl ring makes (2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(4-methoxyphenyl)prop-2-en-1-one unique. These functional groups can significantly influence the compound’s reactivity, biological activity, and physical properties, distinguishing it from similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C15H16N2O2

Molecular Weight

256.30 g/mol

IUPAC Name

(E)-3-(1,5-dimethylpyrazol-4-yl)-1-(4-methoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C15H16N2O2/c1-11-13(10-16-17(11)2)6-9-15(18)12-4-7-14(19-3)8-5-12/h4-10H,1-3H3/b9-6+

InChI Key

KALPCCNLRAFNFM-RMKNXTFCSA-N

Isomeric SMILES

CC1=C(C=NN1C)/C=C/C(=O)C2=CC=C(C=C2)OC

Canonical SMILES

CC1=C(C=NN1C)C=CC(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

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